molecular formula C31H36N2O5S2 B14169922 N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide CAS No. 305373-49-3

N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide

Cat. No.: B14169922
CAS No.: 305373-49-3
M. Wt: 580.8 g/mol
InChI Key: OKTRAJKEDHGONO-UHFFFAOYSA-N
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Description

N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide is a complex organic compound that features a combination of indole, sulfonyl, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and acetylation. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for yield and purity. The process would include careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst type are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and indole groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

305373-49-3

Molecular Formula

C31H36N2O5S2

Molecular Weight

580.8 g/mol

IUPAC Name

N-[3-acetyl-1-(4-tert-butylphenyl)sulfonyl-2-methylindol-5-yl]-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C31H36N2O5S2/c1-20-29(21(2)34)27-19-24(32-39(35,36)25-14-9-22(10-15-25)30(3,4)5)13-18-28(27)33(20)40(37,38)26-16-11-23(12-17-26)31(6,7)8/h9-19,32H,1-8H3

InChI Key

OKTRAJKEDHGONO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C

Origin of Product

United States

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